molecular formula C9H10N4O3 B12091581 Ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B12091581
M. Wt: 222.20 g/mol
InChI Key: KQZAZHUMVWXWLR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is known for its unique structural features, which include a fused pyrazole and pyrimidine ring system. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate can be achieved through various methods. One common approach involves the Biginelli-type reaction, which is a multicomponent reaction involving 5-amino-3-arylpyrazole-4-carbonitriles, aldehydes, and 1,3-dicarbonyl compounds. This reaction proceeds without the need for catalysts and typically occurs in boiling dimethylformamide (DMF) to yield the desired product .

Another method involves the cyclocondensation of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate with 1,3-dicarbonyl compounds. This reaction can be carried out in the presence of acetic acid or hydrochloric acid, leading to the formation of the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group at the 2-position can participate in nucleophilic substitution reactions.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems.

    Condensation Reactions: It can react with aldehydes and ketones to form new heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include aldehydes, ketones, and 1,3-dicarbonyl compounds. Reaction conditions often involve the use of solvents such as DMF, acetic acid, or hydrochloric acid, and may require heating to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound include various fused heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-b]quinazolines .

Scientific Research Applications

Ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is not fully understood. it is known to interact with various molecular targets, including enzymes and receptors. . This interaction can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

Ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the amino group at the 2-position, which imparts distinct reactivity and potential biological activities.

Properties

Molecular Formula

C9H10N4O3

Molecular Weight

222.20 g/mol

IUPAC Name

ethyl 2-amino-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C9H10N4O3/c1-2-16-9(15)6-7(10)12-13-4-3-5(14)11-8(6)13/h3-4H,2H2,1H3,(H2,10,12)(H,11,14)

InChI Key

KQZAZHUMVWXWLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2NC(=O)C=CN2N=C1N

Origin of Product

United States

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